molecular formula C22H19BrN6O2S B11511713 8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11511713
M. Wt: 511.4 g/mol
InChI Key: SNNDXNGLXSCBDO-UHFFFAOYSA-N
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Description

8-({1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a benzodiazole moiety, and a purine derivative, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is to start with the preparation of the 3-bromophenylmethyl group, which can be synthesized through bromination of toluene derivatives. The benzodiazole moiety can be prepared via cyclization reactions involving ortho-diamines and carboxylic acids. The final step involves coupling these intermediates with a purine derivative under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore can be explored. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities. Research can focus on its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of 8-({1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The bromophenyl group may bind to hydrophobic pockets in proteins, while the benzodiazole moiety can interact with nucleic acids or enzymes. The purine derivative may mimic natural purines, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **8-({1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • **8-({1-[(3-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The presence of the bromine atom in the bromophenyl group distinguishes this compound from its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C22H19BrN6O2S

Molecular Weight

511.4 g/mol

IUPAC Name

8-[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]sulfanyl-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C22H19BrN6O2S/c1-26-17-18(27(2)22(31)28(3)19(17)30)25-20(26)32-21-24-15-9-4-5-10-16(15)29(21)12-13-7-6-8-14(23)11-13/h4-11H,12H2,1-3H3

InChI Key

SNNDXNGLXSCBDO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Br)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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